molecular formula C7H12O4 B3066030 1,4-Dioxane-2-methyl acetate CAS No. 68391-40-2

1,4-Dioxane-2-methyl acetate

Cat. No.: B3066030
CAS No.: 68391-40-2
M. Wt: 160.17 g/mol
InChI Key: QGQCGVLLMHQWSN-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-methyl acetate is an organic compound that belongs to the class of dioxanes. It is a colorless liquid with a faint sweet odor, similar to that of diethyl ether. This compound is often used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxane-2-methyl acetate can be synthesized through the reaction of 1,4-dioxane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous reaction of 1,4-dioxane with acetic anhydride in a reactor. The reaction mixture is then subjected to fractional distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2-methyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dioxanone and acetic acid.

    Reduction: Reduction reactions can yield 1,4-dioxane and ethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and a catalyst such as FeSO4.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Dioxanone and acetic acid.

    Reduction: 1,4-Dioxane and ethanol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

1,4-Dioxane-2-methyl acetate has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: Used in the production of resins, plastics, and other polymeric materials.

Mechanism of Action

The mechanism of action of 1,4-dioxane-2-methyl acetate involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can form coordination complexes with metal ions, enhancing the solubility and reactivity of certain compounds. Additionally, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of solutes in solution.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A similar compound with a slightly different structure, used primarily as a solvent.

    Tetrahydrofuran (THF): Another ether solvent with similar properties but different reactivity.

    Diethyl ether: A common solvent with a similar odor but different chemical properties.

Uniqueness

1,4-Dioxane-2-methyl acetate is unique due to its specific combination of solvent properties and reactivity. It offers a balance of polarity and stability, making it suitable for a wide range of applications in both laboratory and industrial settings. Its ability to dissolve a variety of organic compounds and participate in diverse chemical reactions sets it apart from other similar solvents.

Properties

IUPAC Name

1,4-dioxan-2-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-6(8)11-5-7-4-9-2-3-10-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQCGVLLMHQWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887344
Record name 1,4-Dioxane-2-methanol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68391-40-2
Record name 1,4-Dioxane-2-methanol, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-2-methanol, 2-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxane-2-methanol, 2-acetate
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Record name 1,4-Dioxane-2-methanol, 2-acetate
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Record name 1,4-dioxane-2-methyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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